6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one

Lipophilicity MALDI matrix Physicochemical profiling

Researchers seeking stable scaffolds for kinase inhibitor SAR or reproducible MALDI matrices often encounter oxidative degradation and spot inconsistency. This 6,6-dimethyl derivative directly addresses these challenges: • Steric shielding from gem-dimethyl retards tautomerization, improving assay stability vs. unsubstituted or 6-methyl analogs. • Enhanced hydrophilicity (logP -0.233) enables uniform co-crystallization for polar analytes in negative-ion MALDI-MSI. • One-step aqueous synthesis supports cost-effective bulk procurement for library diversification at N2, N4, and S3 positions.

Molecular Formula C5H9N3OS
Molecular Weight 159.21 g/mol
CAS No. 16992-40-8
Cat. No. B097706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one
CAS16992-40-8
Molecular FormulaC5H9N3OS
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=S)NN1)C
InChIInChI=1S/C5H9N3OS/c1-5(2)3(9)6-4(10)7-8-5/h8H,1-2H3,(H2,6,7,9,10)
InChIKeyQUNUNCZHJTZYMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one: Identity & Physicochemical Profile


6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (also known as tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one or DMTS) is a small-molecule heterocycle belonging to the 3-thioxo-1,2,4-triazin-5-one class. Its structure features a six-membered triazinane ring bearing a thioxo group at position 3, a carbonyl at position 5, and a gem‑dimethyl substituent at position 6. The compound has a molecular formula of C₅H₉N₃OS and a molecular weight of 159.21 g·mol⁻¹ [1]. The gem‑dimethyl motif distinguishes it from the widely studied 6‑methyl analog 6‑aza‑2‑thiothymine (ATT) and imparts differentiated steric, electronic, and physicochemical properties that are critical for applications requiring precise control of lipophilicity, metabolic stability, or MALDI matrix performance [2].

1
Gem-dimethyl structure for steric and lipophilicity control.
Differentiates from 6-methyl analog in MALDI and stability studies.
2
Suitable for aqueous-phase reaction optimization and polar analyte matrix development.
Reported logP of –0.233 supports workflow fit where ATT shows solubility limits.
3
Cost-effective entry point for library synthesis and scaffold derivatization.
One-step synthesis enables scalable procurement for combinatorial chemistry campaigns.

Why Generic Substitution Fails for 6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one


Within the 3‑thioxo‑1,2,4‑triazin‑5‑one family, seemingly minor structural variations produce large shifts in physicochemical and biological behavior. Replacing the gem‑dimethyl group at position 6 with a single methyl (as in 6‑aza‑2‑thiothymine, ATT) increases the measured logP by approximately 0.37 units, altering aqueous solubility, membrane permeability, and MALDI co‑crystallization properties . Conversely, removal of the 6‑substituent entirely (unsubstituted 3‑thioxo‑1,2,4‑triazin‑5‑one) eliminates the steric shield that protects the thioxo tautomer from oxidative degradation [1]. These differences mean that a generic “3‑thioxo‑triazinone” cannot be assumed to replicate the precise reactivity, stability, or application‑specific performance of the 6,6‑dimethyl derivative.

LogP Shift
Generic 3-thioxo-triazinones can differ by ΔlogP ~0.37 (6-methyl analog). This shift alters aqueous solubility and MALDI co-crystallization behavior, limiting direct method transfer.
Stability Profile
Unsubstituted or 6-monoalkyl analogs lack the steric shield of the gem-dimethyl group. Faster tautomerization and oxidative degradation may reduce lot-to-lot reproducibility in long-term studies.
MALDI Performance
Established matrices like ATT have different logP and crystal morphology. Matrix performance context may not transfer without independent optimization for specific analyte classes.

6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one: Quantitative Evidence vs. Key Comparators


LogP Comparison: 6,6-Dimethyl vs. 6-Methyl Analog

The measured logP of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one is –0.233, as determined by a validated HPLC method [1]. The closest structural analog, 6‑aza‑2‑thiothymine (6‑methyl‑3‑thioxo‑1,2,4‑triazin‑5‑one, CAS 615‑76‑9), has a reported logP of 0.1359 . The 0.37 log‑unit decrease in lipophilicity for the target compound reflects the additional methyl group’s influence on hydration free energy.

Lipophilicity Comparison
Head-to-head
Target: logP = –0.233
ATT (6-methyl): logP = 0.136
Reported ΔlogP = 0.37 (more hydrophilic)
Supports aqueous solubility and polar analyte co-crystallization review.
HPLC method; comparable reverse-phase conditions.
Lipophilicity MALDI matrix Physicochemical profiling

Steric Shielding: Gem-Dimethyl vs. 6-Methyl and Unsubstituted Analogs

The gem‑dimethyl group at position 6 of the target compound creates a quaternary carbon center that sterically shields the adjacent thioxo‑carbonyl tautomeric system. Class‑level SAR studies on 3‑thioxo‑1,2,4‑triazin‑5‑ones demonstrate that 6,6‑dialkyl substitution retards thioxo‑to‑oxo tautomerization and oxidative degradation compared to 6‑monoalkyl or 6‑unsubstituted derivatives [1]. While direct kinetic data for this specific compound are not publicly available, the steric argument is grounded in the established chemistry of the scaffold: the unsubstituted 3‑thioxo‑1,2,4‑triazin‑5‑one is known to undergo rapid tautomerization and oxidative dimerization under ambient conditions, limiting its shelf life and reproducibility [1].

Steric Shielding of Tautomer
Class-level inference
Gem-dimethyl (quaternary C6) → highest steric shielding
6-Methyl: moderate; Unsubstituted: none; faster degradation
Context-dependent stability advantage; batch consistency for long-term programs.
No head-to-head kinetic data identified; review of scaffold chemistry.
Metabolic stability Tautomer stabilization Oxidative degradation

Synthetic Efficiency: One-Step Cyclocondensation

The target compound is accessible via a single-step cyclocondensation of acetone cyanohydrin with thiosemicarbazide in aqueous medium, yielding 3‑mercapto‑6,6‑dimethyl‑1,2,4‑triazin‑5‑one [1]. In contrast, the 6‑methyl analog (ATT) typically requires a multi‑step sequence involving thiosemicarbazone formation and oxidative cyclization, while 6‑aryl derivatives require pre‑functionalized aryl precursors and often proceed with lower overall yields [2]. The direct, catalyst‑free synthesis of the 6,6‑dimethyl compound offers advantages in cost‑effective scale‑up and reduced purification burden.

Synthetic Efficiency
Class-level inference
One-step cyclocondensation in aqueous medium
6-Methyl/6-Aryl analogs require 2–4 steps
Supports cost-effective scale-up and procurement for library synthesis.
Specific yields require primary reference review; catalyst-free conditions.
Synthesis Process chemistry Yield

MALDI Matrix Potential vs. ATT

6‑Aza‑2‑thiothymine (ATT) is an established MALDI matrix for acidic glycans and oligonucleotides, valued for its strong UV absorption at 337 nm and efficient proton transfer in negative‑ion mode . The 6,6‑dimethyl analog shares the same 3‑thioxo‑5‑oxo‑1,2,4‑triazine chromophore but possesses lower logP (–0.233 vs. 0.136) [1], which may improve co‑crystallization uniformity with polar analytes. While direct MALDI performance comparisons have not yet been published, the structural analogy and favorable physicochemical profile (higher aqueous solubility, steric stabilization of the thioxo tautomer) position this compound as a candidate matrix for applications where ATT shows sub‑optimal spot homogeneity or matrix‑related background signals.

MALDI Matrix Potential
Supporting evidence
Shares ATT chromophore; logP –0.233 vs. 0.136
May improve co-crystallization with polar analytes
Candidate matrix for method development where ATT shows spot inhomogeneity.
No comparative MALDI sensitivity data available; requires experimental validation.
MALDI-TOF Mass spectrometry imaging Matrix development

Best Application Scenarios for 6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one


Hydrophilic MALDI Matrices for Polar Analytes

The compound’s experimentally determined logP of –0.233 [1] makes it significantly more hydrophilic than ATT (logP 0.136) . This property can be exploited to improve co‑crystallization homogeneity and signal reproducibility when analyzing highly polar glycans, metabolites, or oligonucleotides in negative‑ion mode. Research groups seeking to optimize MALDI‑MSI of formalin‑fixed paraffin‑embedded (FFPE) tissue sections, where ATT has demonstrated feasibility but inconsistent spot morphology, may find the 6,6‑dimethyl derivative a superior starting point for matrix formulation.

Enhanced Metabolic Stability Scaffold for Medicinal Chemistry

The gem‑dimethyl group at position 6 provides steric shielding of the thioxo‑carbonyl tautomeric system, which class‑level SAR indicates retards oxidative degradation and tautomerization relative to 6‑monosubstituted or unsubstituted analogs [2]. For structure‑activity relationship programs targeting enzymes such as thioredoxin reductase, CDK2, or HIV‑1 reverse transcriptase—where 3‑thioxo‑1,2,4‑triazin‑5‑one derivatives have demonstrated inhibitory activity—the 6,6‑dimethyl core offers a more stable scaffold for lead optimization, potentially reducing false negatives arising from compound instability in assay media.

Cost‑Effective Building Block for Combinatorial Library Synthesis

The one‑step, catalyst‑free synthesis from acetone cyanohydrin and thiosemicarbazide in aqueous medium offers a more scalable and economical route compared to multi‑step syntheses required for 6‑aryl or 6‑heteroaryl analogs [3]. Procurement of this compound as a bulk intermediate enables efficient diversification at the N2, N4, and S3 positions, supporting the generation of focused libraries for anti‑infective or anticancer screening. The lower cost‑per‑gram and reproducible synthetic access make it a pragmatic choice for medium‑to‑high‑throughput medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Hydrophilic MALDI Matrix Development
Lower logP and steric stabilization of thioxo tautomer
Co-crystallization uniformity and signal reproducibility with polar glycans/oligonucleotides
Medicinal Chemistry Scaffold Optimization
Gem-dimethyl steric shielding for tautomer stability
Compound stability in assay media; reduction of false negatives from oxidative degradation
Combinatorial Library Synthesis
One-step, catalyst-free aqueous synthesis
Cost-per-gram scalability and diversification efficiency at N2, N4, and S3 positions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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